molecular formula C22H23N3O2 B037918 Serazapine CAS No. 115313-22-9

Serazapine

Cat. No.: B037918
CAS No.: 115313-22-9
M. Wt: 361.4 g/mol
InChI Key: WPGUWABWNUSPMW-UHFFFAOYSA-N
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Description

Serazapine, also known by its developmental code name CGS-15040A, is a serotonin 5-HT2 receptor antagonist. It was investigated as a potential treatment for generalized anxiety disorder in the 1990s. In clinical trials, this compound was well tolerated at doses of 10 to 40 milligrams and was found to be superior to placebo for reducing anxiety symptoms .

Preparation Methods

The synthetic route for Serazapine involves several steps, starting with the preparation of the core structure, which includes a benzo-pyrazino-diazepino-indole framework. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Serazapine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups on the this compound molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific functional groups being targeted .

Scientific Research Applications

Serazapine has been explored for various scientific research applications, including:

    Chemistry: As a serotonin receptor antagonist, it is used in studies related to neurotransmitter interactions and receptor binding.

    Biology: It is utilized in research on anxiety disorders and the role of serotonin in mood regulation.

    Medicine: Although its clinical development was discontinued, this compound showed promise in reducing anxiety symptoms, making it a subject of interest in psychopharmacology.

    Industry: Potential applications in the pharmaceutical industry for the development of new anxiolytic drugs.

Mechanism of Action

Serazapine exerts its effects by antagonizing serotonin 5-HT2 receptors. This action leads to a decrease in serotonin activity at these receptors, which is believed to contribute to its anxiolytic effects. The molecular targets involved include the central nervous system’s serotonin receptors, and the pathways affected are those related to serotonin signaling and neurotransmission .

Comparison with Similar Compounds

Serazapine is similar to other serotonin receptor antagonists, such as:

    Mirtazapine: Another tetracyclic antidepressant that also acts on serotonin receptors but has a different chemical structure and additional effects on noradrenergic receptors.

    Trazodone: An antidepressant with serotonin receptor antagonism properties, but it also has sedative effects due to its action on histamine receptors.

    Nefazodone: Similar in its serotonin receptor antagonism but differs in its chemical structure and additional effects on norepinephrine receptors.

The uniqueness of this compound lies in its specific action on serotonin 5-HT2 receptors without significant effects on other neurotransmitter systems, making it a more targeted anxiolytic agent .

Properties

IUPAC Name

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGUWABWNUSPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869592
Record name Serazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115313-22-9
Record name Serazapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of methyl 1,3,4,16b-tetrahydro-2-methyl-1,4-dioxo-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate (1.48 kg) in tetrahydrofuran (52 L) is heated to reflux under an atmosphere of nitrogen and then a solution of diborane in tetrahydrofuran (1M, 9.47 L) is added over a period of one hour. The reaction mixture is maintained at reflux for 20 hours, at which time it is treated sequentially with methanol (4 L) (slow, cautious addition) and a solution of hydrogen chloride in methanol (7.5N, 1.6 L). The mixture is stirred, refluxed for 2 hours and evaporated in vacuo, and the solid residue obtained is triturated with acetone (4 L) for 1 hour, collected, washed with acetone (4×500 ml) and dried (18 hours, 50°/0.5 mm Hg) to yiled methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate hydrochloride, mp 272°-273° . This salt is suspended in dichloromethane and sufficient ammonium hydroxide (28%) in water is added to liberate the free base. The basic mixture is stirred for 45 minutes, the aqueous layer is removed and discarded and the organic layer is washed with water. The dichloromethane is evaporated in vacuo and the residual foam dissolved in boiling 2-propanol. The solution is filtered to remove a small amount of insolubles, then allowed to cool overnight for complete crystallization. The obtained solid is purified by recrystallization from 2-propanol. The solution is allowed to cool gradually while stirring overnight. The resulting crystals are collected by filtration, washed with 2-propanol and dried (16 hours, 80°/3 mm Hg) to yield methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate, mp 157°-159°, the compound of formula I wherein R1 is methyl, R2 and R3 are hydrogen and R4 is methoxycarbonyl.
Name
methyl 1,3,4,16b-tetrahydro-2-methyl-1,4-dioxo-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate
Quantity
1.48 kg
Type
reactant
Reaction Step One
Quantity
52 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.47 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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